molecular formula C6H12ClNO3 B1386749 (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 481704-21-6

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1386749
CAS No.: 481704-21-6
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-UYXJWNHNSA-N
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Description

Overview of (2R,4S)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

This compound is a stereochemically defined pyrrolidine derivative with the molecular formula $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$ and a molecular weight of 181.62 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, and it is registered under the Chemical Abstracts Service (CAS) number 481704-21-6. The compound features a pyrrolidine ring substituted with a hydroxyl group at the 4-position, a methyl ester at the 2-position, and a hydrochloride counterion (Figure 1). The (2R,4S) stereochemistry is critical to its biological activity and synthetic utility, particularly in pharmaceutical intermediates.

Table 1: Key Identifiers of this compound

Property Value Source Indices
Molecular Formula $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$
Molecular Weight 181.62 g/mol
CAS Number 481704-21-6
SMILES Notation Cl.OC1CC@HO

The compound’s structural complexity arises from its two stereocenters, which influence its conformational preferences and intermolecular interactions. The hydroxyl group facilitates hydrogen bonding, while the methyl ester enhances solubility in polar solvents.

Historical Context and Discovery

The discovery of hydroxyproline, a structurally related compound, by Hermann Emil Fischer in 1902 marked a pivotal moment in understanding post-translational modifications in proteins. Fischer isolated hydroxyproline from hydrolyzed gelatin, laying the groundwork for studying collagen’s structure. In 1905, Hermann Leuchs synthesized a racemic mixture of 4-hydroxyproline, demonstrating the feasibility of artificial synthesis for hydroxyproline derivatives.

The specific synthesis of this compound emerged in the late 20th century, driven by advancements in asymmetric catalysis and stereoselective synthesis. Its development was accelerated by the demand for chiral building blocks in drug discovery, particularly for protease inhibitors and kinase modulators. The compound’s hydrochloride salt form became standard due to its improved stability and crystallinity compared to the free base.

Significance in Contemporary Chemical Research

This compound is a cornerstone in synthesizing bioactive molecules. For example, it serves as a precursor to pyridazinamine derivatives, which modulate SMARCA2 and BRM proteins implicated in cancer and genetic disorders. Its stereochemistry mimics natural proline derivatives, making it valuable for studying prolyl hydroxylases (P4Hs)—enzymes critical in collagen biosynthesis and hypoxia signaling.

Recent applications include its use in synthesizing $$ N $$-Boc-protected hydroxyprolinol derivatives, which are intermediates in antiviral and antifibrotic drug candidates. Additionally, its role in metalloenzyme inhibition studies highlights its versatility in medicinal chemistry.

Scope and Structure of the Review

This review systematically examines this compound through the following lenses:

  • Structural and Stereochemical Analysis : Delineating the relationship between its configuration and reactivity.
  • Synthetic Methodologies : Evaluating classical and modern routes, including enantioselective catalysis.
  • Applications in Drug Discovery : Highlighting its role in developing kinase inhibitors and protease modulators.
  • Technological Advancements : Exploring novel catalytic systems and green chemistry approaches.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481704-21-6
Record name Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Preparation Methods

Starting Materials and Chiral Precursors

The synthesis often begins with chiral pyrrolidine derivatives such as Boc-protected (tert-butyloxycarbonyl) intermediates or enantiomerically pure 4-substituted pyrrolidines. These precursors ensure retention of stereochemistry during subsequent functional group transformations.

Hydroxylation at the 4-Position

Selective hydroxylation is achieved by:

  • Oxidative Methods: Using reagents that selectively oxidize the 4-position without racemization.

  • Substitution Reactions: Nucleophilic substitution on a leaving group installed at the 4-position.

These reactions require careful control of reaction conditions, including temperature, solvent, and reagent stoichiometry, to maintain the (2R,4S) configuration.

Esterification to Methyl Ester

The carboxylic acid group is esterified using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions are optimized to prevent hydrolysis or racemization.

Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble. This step typically involves dissolving the free base in an appropriate solvent (e.g., ether or ethanol) followed by addition of HCl gas or concentrated hydrochloric acid.

Industrial synthesis focuses on maximizing yield and purity while minimizing steps and waste. Key parameters include:

Parameter Typical Conditions Notes
Temperature 0–25°C for hydroxylation; reflux for esterification Prevents racemization and side reactions
Solvent Methanol, dichloromethane, or acetonitrile Solvent choice affects selectivity and yield
Catalysts Acid catalysts for esterification; metal catalysts for oxidation Catalysts improve reaction rates and selectivity
Purification Column chromatography, recrystallization Ensures diastereomeric purity (>98%)
Storage Conditions <-20°C, inert atmosphere, protected from light Prevents degradation and hydrolysis

The (2R,4S) stereoisomer exhibits distinct biological activities compared to its enantiomeric counterparts. Its preparation requires maintaining stereochemical fidelity, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Aspect (2R,4S)-Isomer (2S,4R)-Isomer
Biological Activity Preferred in PROTAC synthesis Used in efflux pump inhibitors
Stability Hydrochloride salt form stable Similar stability with salt form
Synthetic Complexity Moderate, requires chiral control Similar, but different stereocontrol needed
Application Focus Neurological drug intermediates Other pharmaceutical targets

The preparation of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a well-established process involving chiral precursor selection, selective hydroxylation, esterification, and salt formation. Maintaining stereochemical purity throughout the synthesis is paramount. Industrial methods optimize reaction parameters to achieve high yield and purity, with extensive analytical characterization to confirm product integrity. This compound serves as a critical intermediate in pharmaceutical synthesis, especially in asymmetric drug development.

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and acidic or basic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3), and anhydrous ether as a solvent.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: (2R,4S)-Methyl 4-oxopyrrolidine-2-carboxylate hydrochloride

  • Reduction: (2R,4S)-Methyl 4-aminopyrrolidine-2-carboxylate hydrochloride

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the creation of biologically active molecules with specific stereochemistry, enhancing therapeutic efficacy. Notably, it is used in the development of:

  • Protease Inhibitors : These are vital in treating viral infections, including HIV.
  • Nucleoside Analogs : Important for antiviral therapies.
  • Neurological Agents : Compounds that target neurotransmitter systems to treat conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is employed to investigate enzyme inhibition and receptor binding. Its applications include:

  • Enzyme Kinetics : Understanding how enzymes interact with substrates.
  • Receptor Binding Studies : Elucidating the mechanisms of drug action at the molecular level.
  • Pathway Analysis : Exploring biological pathways and their implications in disease states .

Chiral Synthesis

The compound's chirality makes it invaluable in asymmetric synthesis processes. It allows chemists to design and synthesize compounds with specific stereochemical configurations, which is critical in drug design. Applications include:

  • Chiral Catalysts : Used to produce enantiomerically pure compounds.
  • Stereoselective Reactions : Enhancing the selectivity of chemical reactions to yield desired products .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods to improve the accuracy of chemical analyses. Key applications include:

  • Chromatography : Employed as a standard or reference material for separating and identifying other chemical substances.
  • Mass Spectrometry : Assisting in the identification of molecular structures through fragmentation patterns .

Materials Science

The compound also finds applications in materials science, particularly in developing new materials with specific properties. Its uses include:

  • Chiral Polymers : Contributing to the synthesis of polymers that exhibit unique optical properties.
  • Liquid Crystals : Enhancing the performance of materials used in display technologies.
  • Nanotechnology : Serving as a building block for advanced nanomaterials with tailored functionalities .

Case Studies

Application AreaCase Study Description
Pharmaceutical DevelopmentSynthesis of Atazanavir, an anti-HIV drug where this compound serves as a key intermediate .
Biochemical ResearchStudies on enzyme inhibitors where this compound was used to elucidate mechanisms of action for new therapeutic agents .
Chiral SynthesisDevelopment of a new chiral catalyst using this compound that improved yields in pharmaceutical syntheses by over 30% .
Analytical ChemistryUtilization in high-performance liquid chromatography (HPLC) for separating complex mixtures in drug formulations .
Materials ScienceCreation of chiral liquid crystals for optical applications that demonstrated enhanced stability and performance .

Mechanism of Action

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is similar to other compounds such as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. it is unique in its stereochemistry, which affects its biological activity and chemical properties. The differences in stereochemistry can lead to variations in reactivity, binding affinity, and overall effectiveness in various applications.

Comparison with Similar Compounds

Stereoisomeric Analogues

The compound’s stereochemistry significantly impacts its reactivity and applications. Below is a comparison with its stereoisomers and derivatives:

Compound CAS Number Configuration Molecular Weight (g/mol) Purity Key Applications References
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl 481704-21-6 (2R,4S) 181.62 ≥97% Non-cleavable ADC linker, PROTACs, asymmetric catalysis
(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl 114676-59-4 (2S,4S) 181.62 95–99% Biochemical intermediates, chiral catalysts
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl 114676-59-4 (2R,4R) 181.62 96–99% ADC linkers, chiral building blocks
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl 33996-30-4 (2S,4R) 195.64 ≥97% Asymmetric Michael additions, organic synthesis

Key Differences :

  • Stereochemical Reactivity : The (2R,4S) isomer is favored in PROTACs and ADCs due to its resistance to enzymatic cleavage, whereas (2S,4R) derivatives are used in asymmetric catalysis (e.g., Michael additions) .
  • Synthesis : The (2S,4R) isomer is synthesized via benzyl chloride protection of hydroxyproline intermediates, while (2R,4R) and (2S,4S) isomers require distinct chiral starting materials .
Structurally Modified Analogues

Substitutions at the 4-position of the pyrrolidine ring alter physicochemical and functional properties:

Compound Substituent CAS Number Molecular Weight (g/mol) Applications References
(2S,4S)-Methyl 4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate HCl Methoxyacetoxy 1354490-36-0 253.68 Prodrug design, esterase-sensitive linkers
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid diHCl Dimethylamino N/A 220.05 Hydrogen-deuterium exchange catalysts
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-carboxylate HCl Fluoro 58281-80-4 183.61 Fluorinated drug candidates, PET tracers

Key Findings :

  • Fluorinated Derivatives : The 4-fluoro substitution enhances metabolic stability and bioavailability, making it valuable in radiopharmaceuticals .
  • Amino-Substituted Analogues: Dimethylamino or trimethylammonium groups at the 4-position improve catalytic activity in hydrogen-deuterium exchange reactions .
Commercial and Research Use
  • Pricing and Availability: (2R,4S)-Isomer: Priced at ~$144/100 mg (Santa Cruz Biotechnology) . (2S,4S)-Isomer: Available at $288/250 mg (Thermo Scientific) .
  • Synthetic Challenges : The (2R,4S) configuration requires enantioselective synthesis, while (2S,4R) isomers are more accessible via hydroxyproline derivatization .

Biological Activity

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural properties and biological activities make it a valuable intermediate in drug synthesis, particularly for neurological disorders. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₆H₁₁ClN₃O₃
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 481704-21-6

1. Pharmaceutical Applications

This compound is primarily utilized in:

  • Drug Development : It serves as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders, enhancing drug formulation stability and efficacy .
  • Chiral Synthesis : Its chiral nature allows for the production of compounds with specific stereochemistry, essential in designing effective drugs .

2. Biochemical Research

The compound has been employed in various biochemical studies:

  • Enzyme Inhibition : Research indicates its potential to inhibit specific enzymes, thereby modulating metabolic pathways. For instance, studies have shown that it can affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Receptor Binding : The compound participates in receptor binding studies that help elucidate molecular interactions within biological systems .

3. Analytical Chemistry

This compound is also used in analytical methods:

  • Chromatography : It aids in the separation and identification of various chemical substances, improving the accuracy of chemical analyses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Drug DevelopmentKey intermediate for neurological drugs
Enzyme InhibitionModulates cytochrome P450 activity
Receptor BindingAssists in understanding molecular interactions
Chiral SynthesisFacilitates the creation of stereochemically pure compounds
Analytical ChemistryEnhances separation techniques in chromatography

Recent Research Insights

Recent studies have focused on the compound's role in various therapeutic areas:

  • A study highlighted its effectiveness as a potential treatment for conditions linked to neurotransmitter imbalances, showcasing its ability to influence synaptic activity .
  • Another investigation into its enzyme inhibition properties revealed that it could significantly reduce the metabolic rate of certain substrates, suggesting implications for drug interactions and efficacy .

Q & A

Q. How can researchers validate the absence of isomeric impurities in final products?

  • Methodological Answer :
  • 2D NMR : Correlate 1^1H-13^13C HSQC spectra with reference data to confirm stereochemical assignments .
  • Chiral Derivatization : Convert the compound to a diastereomeric mixture using a chiral derivatizing agent (e.g., Mosher’s acid) and analyze via 19^19F NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

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